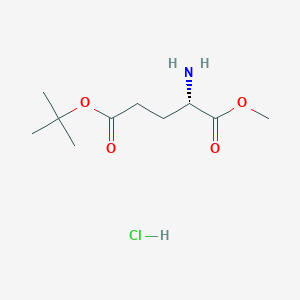

H-Glu(OtBu)-OMe.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFPACFSZQWAQF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211394 | |

| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6234-01-1 | |

| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl 1-methyl L-glutamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of H-Glu(OtBu)-OMe.HCl: A Guide for Researchers

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate landscape of peptide synthesis and drug discovery, the precise molecular structure of building blocks is paramount. This technical guide provides a detailed structural analysis of L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, commonly abbreviated as H-Glu(OtBu)-OMe.HCl. This compound is a crucial derivative of L-glutamic acid, widely utilized by researchers and scientists in the development of novel therapeutics.

Core Structure and Functional Groups

This compound is a modified amino acid that incorporates protective groups to facilitate controlled chemical reactions, particularly in peptide synthesis. Its molecular formula is C10H20ClNO4, and it has a molecular weight of approximately 253.72 g/mol .[1][2][3][4] The structure consists of a central glutamic acid backbone with its functional groups strategically modified.

The key components of the molecule are:

-

L-Glutamic Acid Backbone: The fundamental scaffold of the molecule is the naturally occurring amino acid, L-glutamic acid.

-

α-Amino Group (H-): The "H-" prefix in the name signifies a free, unprotected primary amine group (-NH2) at the alpha-carbon. In the hydrochloride salt form, this amine is protonated (-NH3+).

-

γ-Carboxylic Acid as a tert-Butyl Ester (-Glu(OtBu)-): The carboxylic acid on the side chain (gamma position) of the glutamic acid is protected as a tert-butyl ester. This bulky protecting group prevents the side chain from participating in unwanted reactions.

-

α-Carboxylic Acid as a Methyl Ester (-OMe): The carboxylic acid at the C-terminus (alpha position) is protected as a methyl ester. This modification also prevents its participation in unintended reactions.

-

Hydrochloride Salt (.HCl): The molecule is supplied as a hydrochloride salt, which means the free amino group is protonated and forms an ionic bond with a chloride ion (Cl-). This salt form often enhances the stability and solubility of the compound.

The precise stereochemistry, indicated by the "L-" configuration, is retained from the parent amino acid. The Simplified Molecular-Input Line-Entry System (SMILES) representation of this structure is O=C(OC)--INVALID-LINK--CCC(OC(C)(C)C)=O.[H]Cl.[1]

Tabulated Physicochemical Properties

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6234-01-1 | [1][2][4][5] |

| Molecular Formula | C10H20ClNO4 | [1][2][3] |

| Molecular Weight | 253.72 g/mol | [1][2][5] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 128 °C | [3] |

Structural Visualization

To provide a clear visual representation of the molecular structure of this compound, the following diagram illustrates the connectivity of its constituent atoms and functional groups.

Experimental Protocols

The structural elucidation of this compound and similar compounds is typically achieved through a combination of standard analytical techniques. While specific experimental data for this exact batch is proprietary, the general methodologies are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of hydrogen atoms, providing information about the connectivity and chemical environment of protons in the molecule. Key signals would correspond to the protons on the alpha-carbon, the side chain, the methyl ester, and the tert-butyl group.

-

¹³C NMR: To identify the number and types of carbon atoms, confirming the presence of the carbonyl carbons in the ester groups, the carbons of the tert-butyl group, the methyl carbon, and the carbons of the glutamic acid backbone.

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound and to analyze its fragmentation pattern. The observed molecular ion peak would correspond to the calculated molecular weight of the protonated molecule [M+H]+.

Infrared (IR) Spectroscopy:

-

To identify the presence of specific functional groups. Characteristic absorption bands would be observed for the N-H bonds of the protonated amine, the C=O stretching of the ester groups, and the C-O stretching vibrations.

This in-depth understanding of the structure of this compound is critical for its effective application in the synthesis of complex peptides and other pharmaceutical agents, ensuring the desired chemical transformations and final product purity.

References

H-Glu(OtBu)-OMe.HCl: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties and Applications of L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, experimental data, and common applications of H-Glu(OtBu)-OMe.HCl, a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Core Chemical Properties and Data

This compound, also known as L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, is a derivative of L-glutamic acid.[1] In this derivative, the side chain carboxylic acid is protected as a tert-butyl ester (OtBu), and the alpha-carboxylic acid is protected as a methyl ester (OMe). The alpha-amino group is present as a hydrochloride salt. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[2][3]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Citations |

| CAS Number | 6234-01-1 | [1][4][5][6] |

| Molecular Formula | C₁₀H₂₀ClNO₄ | [1][4][6] |

| Molecular Weight | 253.72 g/mol | [1][4][5] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 126-130 °C | [7] |

| Optical Rotation | +24.0 to +27.0° (c=1, MeOH) | [7] |

| Solubility | Soluble in DMSO (125 mg/mL), slightly soluble in water. | [1] |

| Storage Conditions | 4°C, sealed storage, away from moisture. For solutions in solvent: -80°C for 6 months, -20°C for 1 month. | [1][4][5] |

Computational Data

Computational chemistry provides further insights into the molecular characteristics of this compound.

| Property | Value | Citations |

| Topological Polar Surface Area (TPSA) | 78.62 Ų | [5] |

| LogP | 1.0304 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 4 | [5] |

Experimental Protocols

The primary application of this compound is in peptide synthesis, where it serves as a protected glutamic acid residue. The following outlines a general experimental protocol for its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

General Protocol for Coupling of this compound in SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.

1. Resin Preparation:

-

Start with a suitable solid support (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Swell the resin in a suitable solvent, typically dimethylformamide (DMF).

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group of the resin-bound amino acid.

-

Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts.

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Neutralize the hydrochloride salt by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), until the solution is basic.

-

Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to activate the carboxylic acid of the incoming amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for a specified time (e.g., 1-2 hours) to ensure complete coupling.

4. Washing:

-

After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.

5. Repetition for Peptide Elongation:

-

Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection of Side Chains:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group from the glutamic acid residue) are removed.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water) to prevent side reactions.[8][9][10][11] The methyl ester (OMe) can also be cleaved under these acidic conditions or subsequently through saponification if a free C-terminus is desired.

Visualizations

Logical Relationship of this compound Properties

The following diagram illustrates the relationships between the core properties of this compound.

Experimental Workflow for SPPS using this compound

The diagram below outlines the typical workflow for incorporating this compound into a peptide chain during solid-phase peptide synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. peptide.com [peptide.com]

- 7. 6234-01-1 this compound AKSci J98198 [aksci.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinazolinone Derivatives and L-Glutamic Acid 5-tert-butyl 1-methyl ester hydrochloride (CAS 6234-01-1)

Disclaimer: The provided CAS number 6234-01-1 corresponds to L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, a chemical intermediate primarily used in peptide synthesis. However, the request for an in-depth technical guide on biological activities and experimental protocols strongly suggests an interest in a pharmacologically active molecule. Our research indicates a high likelihood that the intended subject of inquiry was 6-bromo-4-quinazolinone and its derivatives, which are extensively studied for their therapeutic potential. This guide will therefore primarily focus on 6-bromo-4-quinazolinone, while also providing a summary of the properties of the compound associated with the specified CAS number.

Part 1: 6-Bromo-4-quinazolinone and its Derivatives: A Hub of Biological Activity

6-Bromo-4-quinazolinone is a key heterocyclic compound that serves as a scaffold for the development of a wide array of pharmacologically active molecules. The presence of the bromine atom at the 6-position provides a handle for further chemical modifications, leading to the synthesis of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties.

Physicochemical Properties of 6-Bromo-4-quinazolinone Derivatives

The physicochemical properties of 6-bromo-4-quinazolinone derivatives can be tailored through chemical synthesis to optimize their therapeutic potential. Key properties of representative derivatives are summarized below.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Biological Activity |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative 8a | C21H16BrN3OS | 438.34 | 101-103 | Anticancer[1] |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | C18H17BrN2OS | 390.31 | 128-130 | Anticancer[1] |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | C14H11BrN4O | 347.17 | Not Specified | Anti-inflammatory, Antibacterial[2][3] |

Biological Activities and Mechanism of Action

Quinazolinone derivatives exhibit a broad spectrum of biological activities. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease progression.

Anticancer Activity:

Derivatives of 6-bromo-4-quinazolinone have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include:

-

Inhibition of Tubulin Polymerization: Some quinazolinone derivatives can bind to α- and β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[4]

-

Modulation of PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several quinazolinone derivatives have been shown to inhibit key kinases in this pathway, such as PI3K, leading to the induction of apoptosis in cancer cells.[5]

-

Induction of Apoptosis: Quinazolinones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

Anti-inflammatory Activity:

Certain 6-bromo-4-quinazolinone derivatives have shown potent anti-inflammatory effects. For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited significant anti-inflammatory activity in animal models.[3]

Antifungal Activity:

The quinazolinone scaffold is also a promising framework for the development of antifungal agents. 6-bromo-4-ethoxyethylthio quinazoline (B50416) has been shown to possess high antifungal activities against various plant pathogenic fungi.[7]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is a common target of quinazolinone derivatives in cancer therapy.

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Quinazolinone Derivatives.

Experimental Protocols

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives: [1]

-

Step 1: Synthesis of 2-amino-5-bromobenzoic acid: Anthranilic acid is reacted with N-bromosuccinimide (NBS) in acetonitrile.

-

Step 2: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: The product from Step 1 is reacted with phenyl isothiocyanate in ethanol.

-

Step 3: Synthesis of target derivatives: The intermediate from Step 2 is dissolved in DMF, and K2CO3 is added. Various alkyl halides or substituted benzyl (B1604629) bromides are then added, and the mixture is refluxed for 24 hours. The product is precipitated by pouring the reaction mixture onto crushed ice, followed by filtration, drying, and recrystallization from ethanol.

In vitro Cytotoxicity Assay (MTT Assay): [1]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are seeded in 96-well plates at a specific density and incubated.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized quinazolinone derivatives and control drugs (e.g., Doxorubicin, Cisplatin) and incubated for a specified period.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Part 2: L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride (CAS 6234-01-1)

This compound is a derivative of the amino acid L-glutamic acid and is primarily used as a building block in peptide synthesis. The tert-butyl and methyl ester groups serve as protecting groups for the carboxylic acid functionalities, allowing for controlled peptide bond formation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6234-01-1 | [8] |

| Molecular Formula | C10H20ClNO4 | [8] |

| Molecular Weight | 253.72 g/mol | |

| Appearance | White crystalline powder or flakes | [8] |

| Melting Point | 40-45 °C | [8] |

| Solubility | Slightly soluble in water; soluble in methanol (B129727) and chloroform | [8] |

| Storage | 2-8°C |

Synthesis

A general method for the synthesis of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride involves a multi-step process starting from glutamic acid. A simplified representation of a synthetic route is as follows:

-

Esterification: Glutamic acid is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to form dimethyl glutamate (B1630785).[9]

-

Amino Group Protection: The amino group of dimethyl glutamate is protected, for example, with a trityl group by reacting with triphenylchloromethane.[9]

-

Selective Hydrolysis: The methyl ester at the 5-position is selectively hydrolyzed using a base like sodium hydroxide.[9]

-

tert-Butylation: The resulting carboxylic acid is reacted with a tert-butylating agent.[9]

-

Deprotection and Salt Formation: The amino protecting group is removed, and the hydrochloride salt is formed by treatment with hydrochloric acid.[8]

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediresonline.org [mediresonline.org]

- 3. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [jmathematics.org]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to L-Glutamic Acid α-Methyl Ester γ-tert-Butyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride. This selectively protected amino acid derivative is a critical reagent in the fields of peptide synthesis, pharmaceutical development, and biochemical research.

Core Chemical and Physical Properties

L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride is a derivative of L-glutamic acid where the α-carboxyl group is protected as a methyl ester and the γ-carboxyl group is protected as a tert-butyl ester. This differential protection is crucial for its application in controlled chemical syntheses, particularly in the stepwise assembly of peptide chains.

Table 1: Physicochemical Properties of L-Glutamic Acid α-Methyl Ester γ-tert-Butyl Ester Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 6234-01-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₉NO₄·HCl | [5] |

| Molecular Weight | 253.72 g/mol | [3] |

| Appearance | White powder or flakes | [3][5] |

| Melting Point | 120-140 °C | [5] |

| Optical Rotation | [α]D²⁰ = +25 ± 2º (c=1 in H₂O) | [5] |

| Purity | ≥95.0% (TLC) | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data Summary

While complete, high-resolution spectra are often proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred from the molecular structure and data for closely related compounds.

Table 2: Summary of Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the α-proton (triplet, ~3.7 ppm), the methyl ester protons (singlet, ~3.7 ppm), and the β and γ methylene (B1212753) protons (multiplets, ~2.1 and ~2.4 ppm respectively). |

| ¹³C NMR | Resonances for the carbonyl carbons of the methyl and tert-butyl esters, the α-carbon, the carbons of the tert-butyl group, the methyl group carbon, and the β and γ carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C=O stretching of the ester groups, and C-O stretching. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the loss of the tert-butyl and methyl ester groups. |

Synthesis and Experimental Protocols

The synthesis of L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride typically involves a multi-step process starting from L-glutamic acid, requiring selective protection of the two carboxylic acid groups and the amino group.

General Synthesis Pathway

A plausible synthetic route involves the initial protection of the amino group, followed by the selective esterification of the α- and γ-carboxyl groups, and concluding with the deprotection of the amino group to yield the hydrochloride salt.

Example Synthetic Protocol

The following is a generalized protocol based on common organic synthesis techniques for protected amino acids.

Materials:

-

L-Glutamic acid

-

Protecting agent for the amino group (e.g., Di-tert-butyl dicarbonate (B1257347) for Boc protection)

-

tert-Butanol

-

Thionyl chloride or other esterification catalysts

-

Hydrochloric acid

-

Appropriate solvents (e.g., Dichloromethane, Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Amino Group Protection: Dissolve L-glutamic acid in a suitable solvent system and add the amino-protecting agent. Stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

γ-Esterification: Introduce the tert-butyl ester at the γ-carboxyl position. This can be achieved by reacting the N-protected glutamic acid with a tert-butylating agent in the presence of a catalyst.

-

α-Esterification: Following the protection of the γ-carboxyl group, the α-carboxyl group is esterified to a methyl ester. This is often accomplished by reacting the compound with methanol in the presence of an acid catalyst like thionyl chloride.

-

Deprotection and Salt Formation: The amino-protecting group is removed under acidic conditions. The final product is then precipitated and isolated as the hydrochloride salt.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the final, high-purity compound.

Applications in Research and Development

This compound is a valuable tool in several areas of scientific research and drug development.

Peptide Synthesis

The primary application of L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride is in solid-phase peptide synthesis (SPPS). The orthogonal protecting groups allow for the selective deprotection of the α-amino group for peptide bond formation while the γ-carboxyl group remains protected, preventing unwanted side reactions.[6]

General Protocol for Use in SPPS:

-

Resin Preparation: Start with a resin-bound amino acid, with its α-amino group protected (commonly with an Fmoc group).

-

Deprotection: Remove the Fmoc group from the resin-bound amino acid using a solution of piperidine (B6355638) in a suitable solvent like DMF.

-

Washing: Thoroughly wash the resin to remove excess piperidine and by-products.

-

Coupling: Activate the L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a solvent like DMF. Add this solution to the deprotected resin to form the peptide bond.

-

Washing: Wash the resin to remove unreacted reagents and by-products.

-

Repeat: Repeat the deprotection, washing, and coupling steps with the next desired amino acid until the peptide sequence is complete.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl ester) are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Pharmaceutical and Biochemical Research

As a derivative of L-glutamic acid, this compound is used in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to the central role of glutamate (B1630785) as a neurotransmitter.[5] It is also employed in biochemical studies to investigate amino acid metabolism and enzyme kinetics.

Role in Biological Pathways: The Glutamate-Glutamine Cycle

L-glutamic acid is the principal excitatory neurotransmitter in the central nervous system. Its concentration in the synaptic cleft is tightly regulated by the glutamate-glutamine cycle, a metabolic pathway involving both neurons and glial cells (astrocytes).[1][5] L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride serves as a synthetic precursor to molecules that can interact with or modulate this pathway.

This cycle is crucial for maintaining the supply of glutamate for neurotransmission and for clearing glutamate from the synapse to prevent excitotoxicity.[2][3][7]

Safety and Handling

L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

Conclusion

L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride is a cornerstone reagent for modern chemical and biological research. Its unique properties as a differentially protected amino acid make it indispensable for the synthesis of complex peptides and pharmaceutical compounds. A thorough understanding of its properties, synthesis, and applications is essential for any researcher working in these fields.

References

- 1. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]

- 2. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Glutamate–Glutamine (GABA) Cycle: Importance of Late Postnatal Development and Potential Reciprocal Interactions between Biosynthesis and Degradation [frontiersin.org]

- 4. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]

- 5. The Glutamate/GABA‐Glutamine Cycle: Insights, Updates, and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 7. Frontiers | Modeling the glutamate–glutamine neurotransmitter cycle [frontiersin.org]

A Technical Guide to H-Glu(OtBu)-OMe.HCl: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, commonly abbreviated as H-Glu(OtBu)-OMe.HCl, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry and drug discovery. Its unique dual-protection strategy for the carboxylic acid groups enables precise and controlled incorporation into peptide sequences during synthesis. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and its primary applications, particularly in solid-phase peptide synthesis (SPPS).

Chemical Identity and Structure

This compound is the hydrochloride salt of the L-glutamic acid derivative where the side chain (γ-carboxyl group) is protected as a tert-butyl ester and the α-carboxyl group is protected as a methyl ester. This strategic protection is crucial for its application in peptide synthesis, preventing unwanted side reactions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2S)-5-tert-butoxy-1-methoxy-1,5-dioxopentan-2-aminium chloride |

| Synonyms | L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, H-Glu(OtBu)-OMe·HCl |

| CAS Number | 6234-01-1[1][2][3][4] |

| Molecular Formula | C₁₀H₂₀ClNO₄[1][2][5] |

| Molecular Weight | 253.72 g/mol [1][2][3] |

| SMILES | O=C(--INVALID-LINK--N)OC.Cl[6] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic protocols.

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [2][4][5] |

| Melting Point | 126-130°C | [1] |

| Optical Rotation | +24.0 to +27.0° (c=1, MeOH) | [1] |

| Purity | Typically ≥95% - 98% | [1][6] |

Table 3: Solubility Data

| Solvent | Solubility | Notes | Source(s) |

| Water | Slightly soluble | [5] | |

| Methanol (MeOH) | Easily soluble | [5] | |

| Chloroform | Easily soluble | [5] | |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (492.67 mM) | Ultrasonic assistance may be needed | [2] |

Stability and Storage

For long-term storage, this compound should be kept in a sealed container at 2-8°C, away from moisture.[1][2] When in solution, for instance in DMSO, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][7]

Role in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, primarily due to the orthogonal protection of its carboxyl groups. The tert-butyl (OtBu) ester protecting the side chain is stable under many coupling conditions but can be removed with mild acids like trifluoroacetic acid (TFA). This makes it compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.

The primary application involves the selective deprotection of the α-amino group (once the parent molecule is N-terminally protected, e.g., with Fmoc or Boc), allowing it to be coupled with the next amino acid in the sequence. The OtBu and OMe groups protect the carboxyl functionalities, preventing them from participating in undesired side reactions.

References

- 1. peptide.com [peptide.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

H-Glu(OtBu)-OMe.HCl molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride, commonly known as H-Glu(OtBu)-OMe.HCl. This compound is a derivative of glutamic acid and is frequently utilized as a protecting group in peptide synthesis and as an intermediate in pharmaceutical research.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₂₀ClNO₄ | [1][2][3][4] |

| Molecular Weight | 253.72 g/mol | [1][2][3][4] |

| CAS Number | 6234-01-1 | [1][2][3][5] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 126-130 °C | [6] |

Experimental Protocols

While specific experimental applications of this compound are vast and varied, a general protocol for its use in peptide synthesis involves the coupling of the free amine to an N-protected amino acid, followed by deprotection of the methyl or tert-butyl ester under appropriate conditions. Detailed methodologies are highly dependent on the specific synthetic route and target molecule. Researchers should refer to established peptide synthesis handbooks for specific protocols.

Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.

References

Technical Guide: Storage and Stability of H-Glu(OtBu)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, stability, and handling of L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl). Understanding these parameters is critical for ensuring the integrity and reliability of this reagent in research and pharmaceutical development.

Overview and Physicochemical Properties

This compound is a protected amino acid derivative commonly used in peptide synthesis and as a building block in the development of complex organic molecules. The hydrochloride salt form enhances its stability and solubility, particularly in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀ClNO₄ |

| Molecular Weight | 253.72 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 126-130°C |

| Solubility | Soluble in water |

Storage and Handling Guidelines

Proper storage and handling are paramount to prevent degradation and maintain the quality of this compound.

Table 2: Recommended Storage Conditions

| Form | Condition | Temperature | Duration |

| Solid | Sealed container, away from moisture | 2-8°C | Long-term |

| Solution in Solvent | Sealed container, away from moisture | -20°C | Up to 1 month |

| -80°C | Up to 6 months |

Handling Recommendations:

-

Hygroscopicity: this compound is potentially hygroscopic. Handle in a dry environment, such as a glove box or a room with controlled humidity, to minimize moisture absorption.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

-

Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, primarily moisture, pH, and temperature. The presence of the hydrochloride salt generally enhances stability by protecting the amino group and reducing the tendency for certain degradation reactions.

The two primary degradation pathways are:

-

Hydrolysis: The ester linkages (both methyl and tert-butyl) are susceptible to hydrolysis, particularly under acidic or basic conditions, which is accelerated by the presence of water.

-

Diketopiperazine (DKP) Formation: Like other amino acid esters, this compound can undergo intermolecular cyclization to form a diketopiperazine. This is more likely to occur with the free base form of the amino acid ester.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of experiments including a forced degradation study, hygroscopicity testing, and analysis for potential degradation products should be conducted.

Forced Degradation Study Protocol

A forced degradation study is designed to accelerate the degradation of the compound under various stress conditions to identify potential degradation products and pathways.

Table 3: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve in 0.1 N HCl and heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve in 0.1 N NaOH and heat at 60°C for 24 hours. |

| Oxidative | Dissolve in 3% H₂O₂ and keep at room temperature for 24 hours. |

| Thermal | Heat solid sample at 105°C for 24 hours. |

| Photolytic | Expose solid sample to UV light (254 nm) and visible light for 24 hours. |

Analytical Method: A stability-indicating HPLC method should be used to analyze the samples from the forced degradation study.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV at 210 nm.

-

Analysis: The chromatograms of the stressed samples should be compared to that of an unstressed control to identify and quantify degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.

Hygroscopicity Testing Protocol

This protocol determines the tendency of this compound to absorb moisture from the atmosphere.

-

Sample Preparation: Accurately weigh three samples of this compound (approximately 10-20 mg each) into tared containers.

-

Drying: Dry the samples in a vacuum oven at 40°C until a constant weight is achieved. This will be the initial dry weight.

-

Exposure: Place the dried samples in a controlled humidity chamber at 25°C and 80% relative humidity.

-

Weight Measurement: Record the weight of the samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).

-

Classification: Calculate the percentage of moisture absorbed and classify the hygroscopicity based on the European Pharmacopoeia criteria.

Table 4: Hygroscopicity Classification (Ph. Eur.)

| Classification | % Weight Increase |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Detection of Diketopiperazine

A specific method to detect the formation of the corresponding diketopiperazine should be employed, especially for samples that have been stored for extended periods or exposed to basic conditions.

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent. It may be necessary to neutralize the hydrochloride salt with a non-aqueous base to promote the formation of the free amine for testing purposes.

-

Analytical Method: Use a sensitive analytical technique such as LC-MS (Liquid Chromatography-Mass Spectrometry) to detect the presence of the diketopiperazine. The mass of the potential diketopiperazine should be calculated and monitored.

-

Quantification: If detected, the diketopiperazine can be quantified using a reference standard if available, or by relative peak area percentage in the chromatogram.

Conclusion

The stability and integrity of this compound are crucial for its successful application in research and development. Adherence to the recommended storage and handling guidelines is essential. For critical applications, it is advisable to perform stability studies under conditions relevant to the intended use. The provided experimental protocols offer a framework for a comprehensive stability assessment of this important chemical reagent.

An In-depth Technical Guide to the Safe Handling of H-Glu(OtBu)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for H-Glu(OtBu)-OMe.HCl (L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride), a key reagent in peptide synthesis and other biochemical applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications have been identified:

-

Hazard Statements:

-

Signal Word: Warning[1]

-

GHS Pictograms:

-

Exclamation Mark

-

Potential Health Effects:

-

Skin Contact: Causes skin irritation. May be harmful if absorbed through the skin.[2]

-

Eye Contact: Causes serious eye irritation.[1]

-

Ingestion: May cause irritation of the digestive tract. May be harmful if swallowed.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 6234-01-1 |

| Molecular Formula | C10H19NO4.HCl[4] |

| Molecular Weight | 253.72 g/mol [1] |

| Appearance | White solid[5] |

| Melting Point | 126-130°C[1] |

| Solubility | No information available |

| Odor | No information available[5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust.[6]

-

Use only in a well-ventilated area or outdoors.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Long-term storage is recommended at 2-8°C.[1] Some suppliers recommend storing in a freezer.[5]

-

For solutions, store at -20°C for up to one month or -80°C for up to six months.[7]

Accidental Release Measures

In the event of a spill, follow the procedures outlined below.

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including a dust respirator.[6]

Environmental Precautions:

-

Prevent the material from entering drains or waterways.

Methods for Cleaning Up:

-

For dry spills, use dry clean-up procedures to avoid generating dust.[6]

-

Sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[5][6]

-

For wet spills, absorb the material and place it in a labeled container for disposal.

-

Wash the spill area with soap and water.[6]

The following diagram illustrates a logical workflow for handling a spill of this compound.

Caption: Workflow for handling a chemical spill.

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[5]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the safe handling of this compound when preparing a stock solution.

Materials:

-

This compound powder

-

Appropriate solvent

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask

-

Beaker

-

Magnetic stir bar and stir plate (optional)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves

Procedure:

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Confirm the chemical fume hood is functioning correctly.

-

Don all required PPE.

-

-

Weighing:

-

Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.

-

Place a weighing paper or boat on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound powder to the weighing paper using a clean spatula. Avoid creating dust.

-

Record the exact weight.

-

-

Dissolution:

-

Carefully transfer the weighed powder to a beaker containing a magnetic stir bar (if using).

-

Add a portion of the desired solvent to the beaker.

-

If necessary, place the beaker on a stir plate and stir until the solid is completely dissolved.

-

Quantitatively transfer the solution to the appropriate volumetric flask.

-

Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

-

Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Storage and Labeling:

-

Transfer the prepared solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

-

Store the solution under the recommended conditions.[7]

-

-

Cleanup:

-

Clean all glassware and equipment used.

-

Wipe down the work surface in the fume hood.

-

Dispose of any contaminated weighing paper and gloves in the appropriate solid waste container.

-

Wash hands thoroughly.

-

The following diagram illustrates the experimental workflow for the safe preparation of a solution.

Caption: Workflow for safe solution preparation.

References

An In-Depth Technical Guide to the Protecting Groups in H-Glu(OtBu)-OMe.HCl for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and deprotection of H-Glu(OtBu)-OMe.HCl, a critical glutamic acid derivative in peptide synthesis and drug development. A detailed analysis of the tert-butyl (OtBu) and methyl (OMe) protecting groups is presented, including quantitative data on their stability and cleavage, experimental protocols, and key strategic considerations for their use.

Core Concepts: The Role of Protecting Groups in Peptide Synthesis

In the intricate process of peptide synthesis, protecting groups are indispensable tools for preventing undesirable side reactions. For trifunctional amino acids like glutamic acid, which possesses two carboxylic acid groups (α- and γ-carboxyl) and an α-amino group, selective protection is paramount to ensure the correct peptide bond formation. The molecule this compound, or L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, employs a strategic combination of protecting groups to facilitate its use as a building block in complex peptide chains.

-

The Tert-Butyl (OtBu) Group: This bulky ester group protects the side-chain γ-carboxylic acid of the glutamic acid residue. Its primary function is to be stable under the basic conditions used for the removal of the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during solid-phase peptide synthesis (SPPS), while being readily cleavable under strongly acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality is a cornerstone of the widely used Fmoc/tBu strategy in SPPS.

-

The Methyl (OMe) Group: The methyl ester protects the α-carboxylic acid, the site of peptide bond elongation. This protection prevents the amino acid from self-polymerizing and allows for controlled, stepwise addition to the growing peptide chain. The methyl ester can be removed by saponification under basic conditions or by acid-catalyzed hydrolysis.

The hydrochloride salt (.HCl) form of the molecule ensures the α-amino group is protonated, rendering it inactive and improving the compound's stability and solubility in certain solvents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6234-01-1 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀ClNO₄ | [1][2][3] |

| Molecular Weight | 253.72 g/mol | [1][2][3] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 126-130 °C | [4] |

| Solubility | Soluble in DMSO (125 mg/mL), Methanol (Slightly), Water (Slightly) | [3][5] |

| Storage | 2-8°C, sealed, away from moisture | [1][3] |

Table 2: NMR Spectroscopic Data for this compound

While a complete, publicly available dataset with coupling constants is limited, the following table provides expected chemical shifts based on related structures and general principles. Spectra should always be acquired and interpreted for confirmation.

| Nucleus | Atom | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) |

| ¹H | α-CH | ~3.9-4.1 | t |

| β-CH₂ | ~2.0-2.2 | m | |

| γ-CH₂ | ~2.4-2.6 | t | |

| OMe (-OCH₃) | ~3.7-3.8 | s | |

| OtBu (-C(CH₃)₃) | ~1.4-1.5 | s | |

| NH₃⁺ | ~8.0-8.5 | br s | |

| ¹³C | α-C=O | ~170-172 | - |

| γ-C=O | ~172-174 | - | |

| α-CH | ~52-54 | - | |

| β-CH₂ | ~26-28 | - | |

| γ-CH₂ | ~30-32 | - | |

| OMe (-OCH₃) | ~52-53 | - | |

| OtBu (-C (CH₃)₃) | ~80-82 | - | |

| OtBu (-C(CH₃ )₃) | ~27-29 | - |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from L-glutamic acid. A common strategy involves the sequential esterification of the α- and γ-carboxylic acids, with intermediate protection of the amino group. Below is a representative protocol adapted from established methods.

Experimental Protocol: Synthesis of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride

-

Step 1: Dimethyl Esterification:

-

Suspend L-glutamic acid in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield L-glutamic acid dimethyl ester hydrochloride.

-

-

Step 2: N-Protection:

-

Dissolve the dimethyl ester in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add a base (e.g., triethylamine (B128534) or diisopropylethylamine) followed by a protecting group reagent (e.g., triphenylmethyl chloride for a trityl group).[6]

-

Stir at room temperature until the reaction is complete.

-

Work up the reaction by washing with aqueous solutions to remove salts and purify the N-protected dimethyl ester.

-

-

Step 3: Selective Saponification:

-

Dissolve the N-protected dimethyl ester in a mixture of THF, methanol, and water.[6]

-

Add one equivalent of sodium hydroxide (B78521) or lithium hydroxide solution and stir at room temperature.[6] The reaction progress is monitored by TLC to ensure selective hydrolysis of the less sterically hindered 5-methyl ester.

-

Acidify the reaction mixture and extract the N-protected mono-ester.

-

-

Step 4: Tert-butylation:

-

Dissolve the N-protected 1-methyl ester in a suitable solvent.

-

React with a tert-butylating agent, such as tert-butyl trichloroacetimidate, in the presence of a catalyst.[6]

-

Purify the resulting N-protected H-Glu(OtBu)-OMe.

-

-

Step 5: N-Deprotection and Salt Formation:

-

Dissolve the fully protected amino acid in a solvent like DCM.

-

Add a mild acidic solution (e.g., dilute TFA in DCM with a scavenger like triisopropylsilane) to remove the N-trityl group.[6]

-

Evaporate the solvent and dissolve the residue in a suitable solvent to precipitate the hydrochloride salt by bubbling with HCl gas or adding an ethereal HCl solution.

-

Collect the precipitate by filtration and dry under vacuum to obtain this compound.

-

Deprotection Strategies

The selective or complete removal of the OtBu and OMe protecting groups is a critical step in the utilization of this compound in peptide synthesis.

The OtBu group is reliably removed under strong acidic conditions.

Experimental Protocol: Acidic Cleavage of the OtBu Group

-

Reagent Preparation: Prepare a cleavage cocktail of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[6]

-

Reaction: Dissolve the OtBu-protected substrate in the cleavage cocktail and stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.[7]

-

Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a non-polar solvent like toluene (B28343) can aid in the complete removal of residual TFA.

-

Isolation: The deprotected product can be precipitated by the addition of a cold non-polar solvent such as diethyl ether and collected by filtration.

Table 3: Conditions for Tert-Butyl Ester Cleavage

| Reagent | Concentration | Solvent | Temperature (°C) | Typical Time | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | 25-95% | Dichloromethane (DCM) | Room Temperature | 1-2 hours | >90 | Standard, efficient method.[7] |

| Hydrogen Bromide (HBr) | 33% | Acetic Acid | Room Temperature | 1-2 hours | >90 | Harsher conditions, can cleave other acid-labile groups.[7] |

| Hydrochloric Acid (HCl) | 0.1 N | Hexafluoroisopropanol (HFIP) | Room Temperature | ~4 hours | Quantitative | TFA-free alternative.[8] |

| Zinc Bromide (ZnBr₂) | 5 M | Dichloromethane (DCM) | Room Temperature | 24 hours | Good | For selective cleavage in the presence of other acid-labile groups.[6] |

The methyl ester is typically removed by saponification using a base.

Experimental Protocol: Saponification of the OMe Group

-

Reaction Setup: Dissolve the methyl ester in a mixture of Tetrahydrofuran (THF) and water.

-

Base Addition: Add 1.1 to 2 equivalents of an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).[9][10]

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-4 hours).[9]

-

Work-up: Remove the organic solvent (THF) under reduced pressure.

-

Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the product with an organic solvent like ethyl acetate.

-

Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected carboxylic acid.

Table 4: Conditions for Methyl Ester Saponification

| Reagent | Equivalents | Solvent System | Temperature (°C) | Typical Time | Yield (%) | Notes |

| Lithium Hydroxide (LiOH) | 1.1 - 2 | THF/Water | Room Temperature | 1-4 hours | >95 | Commonly used, mild conditions.[9] |

| Sodium Hydroxide (NaOH) | 1.5 - 2 | Acetone/Water | Room Temperature | ~4 hours | >90 | Effective, may cause Fmoc deprotection if present.[10] |

| Potassium Hydroxide (KOH) | 1.5 - 2 | Acetone/Water | Room Temperature | ~4 hours | >90 | Similar to NaOH.[10] |

For the simultaneous removal of both protecting groups, a two-step sequence is typically employed, starting with the more labile group under the chosen conditions or a one-pot strong acid hydrolysis. However, for controlled synthesis, a sequential approach is favored. A common strategy would be acid cleavage of the OtBu group followed by saponification of the OMe group, or vice versa if the subsequent chemistry dictates.

Strategic Considerations and Signaling Pathways

The choice of protecting groups and the deprotection strategy are critical decisions in the overall design of a synthetic peptide. The orthogonality of the OtBu and OMe groups in this compound allows for a flexible and controlled approach to peptide synthesis.

Orthogonal Deprotection Workflow

The ability to selectively remove one protecting group while the other remains intact is a powerful tool. For instance, the OMe group can be saponified to reveal the α-carboxylic acid for coupling to a resin in SPPS, while the OtBu group remains to protect the side chain. Conversely, in certain solution-phase strategies, the OtBu group might be removed to allow for side-chain modification before the α-carboxyl is deprotected for subsequent coupling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6234-01-1 this compound AKSci J98198 [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride(6234-01-1) 1H NMR spectrum [chemicalbook.com]

- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 9. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl Esters in Glutamic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl ester modification of glutamic acid derivatives represents a cornerstone in contemporary peptide synthesis and medicinal chemistry. This versatile functional group serves primarily as a robust protecting group for the γ-carboxyl moiety of glutamic acid, preventing unwanted side reactions during peptide chain elongation. Its unique chemical properties, particularly its stability in basic conditions and lability under acidic treatment, make it an invaluable tool in solid-phase peptide synthesis (SPPS). Beyond its role in synthesis, the tert-butyl ester is increasingly leveraged in prodrug design to enhance the pharmacokinetic profiles of glutamic acid-based therapeutics. By masking the polar carboxyl group, tert-butyl esters can improve metabolic stability, increase cell membrane permeability, and facilitate targeted drug delivery. This guide provides a comprehensive overview of the synthesis, deprotection, and strategic application of tert-butyl ester-containing glutamic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.

Core Function: The Tert-Butyl Ester as a Protecting Group

In the realm of peptide synthesis, the precise control of reactive functional groups is paramount. For trifunctional amino acids like glutamic acid, which possesses a reactive γ-carboxylic acid side chain, temporary protection is essential to direct peptide bond formation to the α-amino and α-carboxyl groups. The tert-butyl (OtBu) ester is a widely utilized and highly effective protecting group for this purpose.[1]

The primary function of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group, thereby preventing it from participating in undesired side reactions during peptide synthesis.[1] This is particularly crucial in modern Solid-Phase Peptide Synthesis (SPPS), where the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is achieved using a base, typically piperidine.[1] The tert-butyl ester is exceptionally stable under these basic conditions.[1] Conversely, the OtBu ester is readily and specifically cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), which is often used in the final step to deprotect all acid-labile side chains and cleave the peptide from the resin.[1]

Key Properties of the Tert-Butyl Ester Protecting Group:

-

Stability: Resistant to basic and nucleophilic conditions, ensuring its integrity during Fmoc-SPPS.[1]

-

Acid Lability: Easily removed with strong acids like TFA, allowing for efficient deprotection at the end of the synthesis.[1]

-

Orthogonality: Its removal condition is orthogonal to the base-labile Fmoc group, a fundamental principle in SPPS.[2]

-

Improved Solubility: The introduction of the bulky, lipophilic tert-butyl group can enhance the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis.[2][3]

Synthesis and Deprotection of Tert-Butyl Ester Derivatives

Synthesis

The synthesis of glutamic acid tert-butyl esters can be achieved through several methods. A common approach for producing Fmoc-L-Glu(OtBu)-OH involves a multi-step process that ensures the selective protection of the γ-carboxyl group.

Experimental Protocol: Synthesis of Fmoc-L-Glu(OtBu)-OH [3][4]

-

Preparation of Di-tert-butyl Glutamate (B1630785) (Glu(OtBu)₂): L-glutamic acid is reacted with tert-butyl acetate (B1210297) in the presence of a catalytic amount of perchloric acid. The reaction mixture is stirred for an extended period (24-48 hours) at a controlled temperature (10-20°C). After the reaction, the product is worked up by extraction and base washing to yield Glu(OtBu)₂.[3]

-

Formation of a Copper Chelate: The di-tert-butyl ester is then treated with a copper salt, such as copper sulfate (B86663) (CuSO₄), to form a copper chelate, Cu[Glu(OtBu)]ₓ. This step is crucial for differentiating the α- and γ-carboxyl groups. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50°C) for several hours.[4]

-

Selective Deprotection and Fmocylation: A decoppering agent, such as EDTA, is added to the copper chelate to liberate the selectively protected glutamic acid derivative, Glu(OtBu). Subsequently, an Fmoc-donating reagent, like Fmoc-OSu, is introduced to the reaction mixture under basic conditions (pH 8-9) to yield the final product, Fmoc-L-Glu(OtBu)-OH.[4]

-

Purification: The crude product is then purified by acidification, extraction, and crystallization to obtain the high-purity Fmoc-L-Glu(OtBu)-OH.[4]

Deprotection

The removal of the tert-butyl ester is a critical step, typically performed at the end of the peptide synthesis. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocol: TFA-Mediated Deprotection [5][6]

-

Cleavage Cocktail Preparation: A standard cleavage cocktail consists of TFA, a scavenger to trap the released tert-butyl cations, and water. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The choice and proportion of scavengers are crucial to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, and cysteine.[5]

-

Cleavage Reaction: The peptide-bound resin is treated with the cleavage cocktail at room temperature for 1-4 hours. The reaction time depends on the specific amino acid sequence and other protecting groups present.[6]

-

Peptide Precipitation and Purification: Following the cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. Final purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Alternative Deprotection Method: [7]

For on-resin deprotection of the side chain tert-butyl ester while the peptide remains attached to the resin, a milder Lewis acid-based method has been developed.

-

On-Resin Deprotection with FeCl₃: The peptide-resin is treated with a solution of ferric chloride (FeCl₃) in dichloromethane (B109758) (DCM) for approximately 1-1.5 hours at room temperature.

-

Washing: The resin is then thoroughly washed with dimethylformamide (DMF) to remove the excess FeCl₃.

-

Further Modification: The now-free carboxylic acid on the glutamic acid side chain can be further modified, for example, by coupling with an alcohol or amine.

Application in Prodrug Strategies

The tert-butyl ester moiety is a valuable tool in the design of prodrugs for glutamic acid analogs. By masking the polar carboxyl group, the lipophilicity of the parent drug is increased, which can lead to improved pharmacokinetic properties.

A notable example is the development of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides as potential anticancer agents.[8][9] These compounds are designed to inhibit glutamine metabolism in cancer cells. The esterification is intended to enhance membrane permeability and potentially improve drug delivery to tumor cells.[8]

Quantitative Pharmacological Data

The following table summarizes the in vitro anticancer activity of some L-γ-methyleneglutamic acid amide tert-butyl ester prodrugs against various breast cancer cell lines.

| Compound | MCF-7 IC₅₀ (µM) | SK-BR-3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| Parent Amide 5 | 1.8 ± 0.2 | 3.5 ± 0.3 | 11.2 ± 0.9 |

| tert-Butyl Ester 15 | > 50 | > 50 | 14.5 ± 1.2 |

| tert-Butyl Ester 17 | 25.3 ± 2.1 | 38.9 ± 3.2 | 12.8 ± 1.1 |

| tert-Butyl Ester 19 | > 50 | > 50 | 15.1 ± 1.3 |

Data extracted from a study on L-γ-methyleneglutamic acid amides.[1]

While the tert-butyl ester prodrugs showed activity, they were generally less potent than the parent amide in this particular study.[8] However, in other contexts, tert-butyl esters have been shown to enhance metabolic stability and tumor delivery of glutamine antagonist prodrugs.[10]

Physicochemical Properties

The introduction of a tert-butyl ester significantly alters the physicochemical properties of glutamic acid derivatives. The increased lipophilicity can enhance solubility in organic solvents and potentially improve membrane permeability.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |

| Boc-L-Glu(OtBu)-OH | C₁₄H₂₅NO₆ | 303.35 | 102-105 | -9.5° ± 1° (c=1 in MeOH) |

| Fmoc-L-Glu(OtBu)-OH | C₂₄H₂₇NO₆ | 425.47 | 80-95 | - |

| Ac-L-Glu(OtBu)-OH | C₁₁H₁₉NO₅ | 245.27 | - | - |

Data compiled from commercial supplier information.[11][12]

Visualizing Key Processes

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of a glutamic acid residue using Fmoc-Glu(OtBu)-OH in SPPS.

Signaling Pathway: Glutamate Receptor Activation

Glutamic acid is a primary excitatory neurotransmitter, and its receptors are key targets for drug development. The following diagram depicts a simplified model of ionotropic glutamate receptor (iGluR) activation.

Conclusion

The tert-butyl ester is a versatile and indispensable chemical entity in the field of glutamic acid chemistry. Its role as a robust and selectively cleavable protecting group has been fundamental to the advancement of peptide synthesis. Furthermore, its application in prodrug design highlights its potential to overcome pharmacokinetic challenges and enhance the therapeutic efficacy of glutamic acid-based drugs. A thorough understanding of the synthesis, deprotection, and physicochemical properties of tert-butyl ester-containing glutamic acid derivatives is crucial for researchers and drug development professionals seeking to leverage these powerful tools in their scientific endeavors. Future research will likely continue to explore novel applications of tert-butyl esters in creating more sophisticated and effective therapeutic agents.

References

- 1. Mechanism for the activation of glutamate receptors - NCI [cancer.gov]

- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Structural mechanism of glutamate receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% | CNLM-4753-H-1 [isotope.com]

- 11. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]

- 12. Ac-Glu(OtBu)-OH | C11H19NO5 | CID 7019606 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Ester Protection of Amino Acids in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the methyl ester protection of amino acids. This strategy is a cornerstone in modern peptide synthesis and plays a pivotal role in the development of novel therapeutics. By temporarily masking the carboxylic acid functionality, researchers can achieve precise control over peptide chain elongation, preventing unwanted side reactions and ensuring the fidelity of the final product.

The Core Principle: Why Protect the Carboxyl Group?

In peptide synthesis, the primary objective is to form a specific sequence of amino acids linked by amide (peptide) bonds. Amino acids, by their very nature, are bifunctional, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1][2] Without a protection strategy, attempts to couple two different amino acids would result in a complex mixture of products, including dipeptides of unintended sequences (e.g., A-A, B-B, B-A instead of the desired A-B) and longer oligomers.[2][3]

To direct the reaction and ensure the formation of a single, desired product, the amino group of one amino acid and the carboxylic acid group of the other must be temporarily "blocked" or "protected."[3][4] The methyl ester serves as a simple and effective protecting group for the carboxylic acid.[3][5] By converting the carboxylic acid to a less reactive methyl ester, its ability to react with an activated amino acid is suppressed, thereby allowing the controlled formation of a peptide bond between the unprotected amino group of the esterified amino acid and the activated carboxyl group of an N-protected amino acid.[1][4]

Advantages of Methyl Ester Protection

Methyl esters are frequently employed as carboxyl protecting groups due to several advantageous properties:

-

Stability: They are stable under the conditions required for many N-terminal protecting group manipulations, such as the acid-labile Boc group or the base-labile Fmoc group.[6]

-

Ease of Formation: The esterification of amino acids to their methyl esters can be achieved with high efficiency using common laboratory reagents.[7][8]

-

Cost-Effectiveness: The reagents used for methyl esterification are generally inexpensive, making this a cost-effective protection strategy.[6]

-